molecular formula C24H25FN4O B11277735 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B11277735
M. Wt: 404.5 g/mol
InChI Key: UVZGFOHBSRLKSW-UHFFFAOYSA-N
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Description

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide involves several steps. The synthetic route typically starts with the preparation of the pyridazine core, followed by the introduction of the fluorophenyl group and the piperidine ring. The final step involves the formation of the carboxamide linkage with the phenylethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the compound.

Chemical Reactions Analysis

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid: This compound shares a similar pyridazine core but differs in the substituents attached to the core.

    Pyridazinone derivatives: These compounds have a similar pyridazine ring but contain different functional groups, leading to different biological activities. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.

Properties

Molecular Formula

C24H25FN4O

Molecular Weight

404.5 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C24H25FN4O/c25-21-8-6-19(7-9-21)22-10-11-23(28-27-22)29-16-13-20(14-17-29)24(30)26-15-12-18-4-2-1-3-5-18/h1-11,20H,12-17H2,(H,26,30)

InChI Key

UVZGFOHBSRLKSW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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